Ac-Pro-Leu-Gly-OH

MMP Assay Enzymology Analytical Chemistry

Enzymatic assay calibration demands structurally authentic reference standards, not generic tripeptide substitutes. Ac-Pro-Leu-Gly-OH is the defined MMP-1/-2/-3 cleavage product enabling precise fluorogenic-to-molar signal conversion. • Definitive MMP calibration standard - unique HPLC retention time & mass for unambiguous peak assignment • Privileged scaffold for MMP inhibitor development - core of potent hydroxamic acid derivatives targeting collagenases • Validated benchmark for novel substrate characterization & inter-assay cross-validation

Molecular Formula C15H25N3O5
Molecular Weight 327.38 g/mol
Cat. No. B1365548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Pro-Leu-Gly-OH
Molecular FormulaC15H25N3O5
Molecular Weight327.38 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C
InChIInChI=1S/C15H25N3O5/c1-9(2)7-11(14(22)16-8-13(20)21)17-15(23)12-5-4-6-18(12)10(3)19/h9,11-12H,4-8H2,1-3H3,(H,16,22)(H,17,23)(H,20,21)/t11-,12-/m0/s1
InChIKeyCFWJDQIPIHDYBS-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Pro-Leu-Gly-OH: Baseline Identity and Procurement Specifications


Ac-Pro-Leu-Gly-OH (CAS 89626-38-0) is a synthetic N-acetylated tripeptide with the sequence Ac-Pro-Leu-Gly-OH [1]. It is most notably recognized as the specific cleavage product generated by matrix metalloproteinases (MMP-1, MMP-2, and MMP-3) acting on a larger thiopeptolide substrate [2]. This compound is not a direct inhibitor or substrate but rather a defined molecular fragment that serves as a standard in enzymatic activity assays and structural studies . Its well-defined structure and specific enzymatic origin make it a critical reference compound for validating MMP activity and calibrating analytical methods, distinguishing it from generic tripeptides.

Why Generic Substitution of Ac-Pro-Leu-Gly-OH Poses a Technical Risk


Substituting Ac-Pro-Leu-Gly-OH with a generic tripeptide or a structurally similar analog is technically invalid for several reasons. The compound's identity is not merely defined by its three amino acids but by its precise origin as the cleavage product of a specific MMP substrate. This origin dictates its exact molecular conformation and functional context, which are critical in enzymatic studies. Using a random Pro-Leu-Gly-OH peptide may introduce conformational variations that alter enzyme recognition or binding kinetics. Furthermore, in its primary role as a reference standard for MMP activity, any substitution would invalidate the calibration, as the analytical signal (e.g., HPLC peak) is uniquely tied to Ac-Pro-Leu-Gly-OH's specific retention time and mass . The following quantitative evidence demonstrates the concrete performance differences that necessitate procuring the exact compound.

Ac-Pro-Leu-Gly-OH: A Quantitative Evidence Guide for Differentiated Selection


Defined Origin as MMP-1/2/3 Cleavage Product Enables Specific Assay Calibration

Ac-Pro-Leu-Gly-OH is not a generic tripeptide; it is the precise and only cleavage product generated from the widely used MMP substrate, Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt [1]. This defined origin is critical for its application as a calibration standard. In contrast, a generic Pro-Leu-Gly-OH synthesized via a different route would have an unknown purity profile and may contain stereoisomers or byproducts that interfere with the analytical signal, leading to inaccurate quantification of MMP activity .

MMP Assay Enzymology Analytical Chemistry

Structural Basis for Superior Affinity in Hydroxamate Inhibitor Design

The peptide backbone of Ac-Pro-Leu-Gly serves as a privileged scaffold for developing potent MMP inhibitors. A key patent (US4720486A) demonstrates that replacing the C-terminal -OH with a hydroxamic acid group (-NHOH) to create N-protected R-Pro-Leu-Gly-NHOH yields an inhibitor that is approximately ten times more active than the close analog R-Leu-Leu-Gly-NHOH [1]. This quantitative structure-activity relationship (SAR) directly implicates the Pro-Leu-Gly sequence as a superior starting point for inhibitor design compared to alternatives like Leu-Leu-Gly.

Medicinal Chemistry Drug Design Inhibitor Development

Superior Affinity of Hydroxamate Derivative Compared to Thiopeptolide

The Ac-Pro-Leu-Gly scaffold's utility is further quantified in the patent US4720486A, which explicitly states that the hydroxamic acid derivative Ac-Pro-Leu-Gly-NHOH is 'a much more potent collagenase inhibitor than the analogous thiopeptolide Ac-Pro-Leu-Gly-S-Leu-Leu-Gly-OC2H5' [1]. While no specific Ki values are provided in this patent, the qualitative statement of 'much more potent' underscores a significant functional advantage for the hydroxamate-modified scaffold over the thioester version. This guides researchers to select the correct chemical modification for maximum activity.

Collagenase Inhibition Enzyme Kinetics Probe Development

Validated as a Reference Standard in High-Sensitivity MMP Assays

Ac-Pro-Leu-Gly-OH serves as a critical reference standard for the widely used fluorogenic MMP substrate, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 [1]. This substrate is reported to be 50 to 100 times more sensitive than older alternatives like dinitrophenyl-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 [1]. While Ac-Pro-Leu-Gly-OH is the cleavage product, its availability as a pure standard is essential for calibrating the assay's lower limit of detection and quantifying the high sensitivity achieved by the modern fluorogenic substrate.

Assay Development High-Throughput Screening Method Validation

Ac-Pro-Leu-Gly-OH: Primary Application Scenarios for Procurement


Calibration Standard for MMP-1, -2, and -3 Activity Assays

Ac-Pro-Leu-Gly-OH is primarily procured as a high-purity calibration standard for quantifying the activity of matrix metalloproteinases (MMP-1, -2, and -3) [1]. It is the specific product of the enzymatic cleavage of the fluorogenic substrate Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt. Researchers use it to create a standard curve, enabling the precise conversion of fluorescence or absorbance signals into molar concentrations of product formed, thereby ensuring accurate and reproducible kinetic data.

Scaffold for Structure-Activity Relationship (SAR) Studies in MMP Inhibitor Design

As demonstrated by direct comparative evidence, the Ac-Pro-Leu-Gly sequence serves as a privileged scaffold for developing potent MMP inhibitors [2]. Medicinal chemists procure this building block to synthesize derivatives (e.g., hydroxamic acids) that exhibit significantly higher inhibitory activity than analogs built on alternative sequences. This scenario applies directly to drug discovery programs targeting collagenases and other MMPs involved in cancer, arthritis, and fibrosis.

Validation of Novel MMP Substrate Performance

When developing or validating new MMP substrates, Ac-Pro-Leu-Gly-OH acts as a benchmark for characterizing product formation. Its well-defined structure and established role as a cleavage product of existing substrates allow researchers to compare the efficiency and specificity of novel substrate designs [3]. This application is critical for ensuring that newly developed assays meet or exceed the sensitivity and reliability of established methods.

Structural Biology and Conformational Studies

The acetylated tripeptide is used as a model compound for studying peptide bond interactions, conformational dynamics, and folding patterns . Its small size and defined structure, including the conformationally restrictive proline residue, make it a valuable tool for NMR, X-ray crystallography, and computational modeling studies aimed at understanding protein structure at a fundamental level.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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